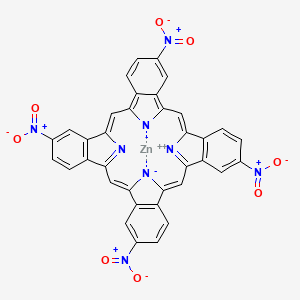
Zinc(II) tetranitrophthalocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc(II) tetranitrophthalocyanine: is a macrocyclic compound that belongs to the phthalocyanine family. It is known for its unique electronic and optical properties, making it a valuable material in various scientific and industrial applications. This compound is characterized by its blue to black appearance and is often used as a photosensitizer due to its ability to generate light over a wide range of wavelengths .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc(II) tetranitrophthalocyanine typically involves the reaction of phthalonitrile derivatives with zinc salts under specific conditions. One common method includes the cyclotetramerization of 4-nitrophthalonitrile in the presence of zinc acetate. The reaction is usually carried out in a high-boiling solvent such as quinoline or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Zinc(II) tetranitrophthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced phthalocyanine species with different electronic configurations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc(II) phthalocyanine dioxides, while reduction can produce zinc(II) phthalocyanine dihydrides .
Scientific Research Applications
Chemistry: Zinc(II) tetranitrophthalocyanine is widely used as a photosensitizer in photochemical reactions. Its ability to absorb light and generate reactive oxygen species makes it valuable in various photochemical processes .
Biology and Medicine: In biological and medical research, this compound is used in photodynamic therapy (PDT) for cancer treatment. It helps in the selective destruction of cancer cells by generating reactive oxygen species upon light activation .
Industry: The compound is also used in the development of organic solar cells and gas sensors due to its excellent electronic properties.
Mechanism of Action
The mechanism of action of Zinc(II) tetranitrophthalocyanine is primarily related to its ability to transfer electrons. Upon light activation, the compound can transfer electrons from the zinc cation to the quinoid ring system, generating reactive oxygen species. These reactive species can then interact with various molecular targets, leading to the desired photochemical or therapeutic effects .
Comparison with Similar Compounds
Zinc phthalocyanine: Similar in structure but lacks the nitro groups, leading to different electronic properties.
Copper phthalocyanine: Contains copper instead of zinc, resulting in different optical and electronic characteristics.
Iron phthalocyanine: Contains iron, which significantly alters its reactivity and applications.
Uniqueness: Zinc(II) tetranitrophthalocyanine is unique due to the presence of nitro groups, which enhance its electron-withdrawing capabilities and photochemical properties. This makes it particularly effective as a photosensitizer and in applications requiring strong electron transfer capabilities .
Properties
Molecular Formula |
C36H16N8O8Zn |
|---|---|
Molecular Weight |
753.9 g/mol |
IUPAC Name |
zinc;6,15,24,33-tetranitro-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene |
InChI |
InChI=1S/C36H16N8O8.Zn/c45-41(46)17-1-5-21-25(9-17)33-14-30-23-7-3-19(43(49)50)11-27(23)35(39-30)16-32-24-8-4-20(44(51)52)12-28(24)36(40-32)15-31-22-6-2-18(42(47)48)10-26(22)34(38-31)13-29(21)37-33;/h1-16H;/q-2;+2 |
InChI Key |
QRBOGSDGVCIIAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=CC4=NC(=CC5=C6C=CC(=CC6=C([N-]5)C=C7C8=C(C=C(C=C8)[N+](=O)[O-])C(=N7)C=C2[N-]3)[N+](=O)[O-])C9=C4C=CC(=C9)[N+](=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


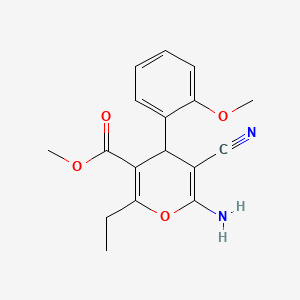
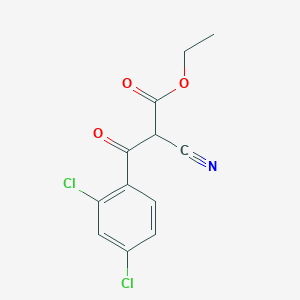
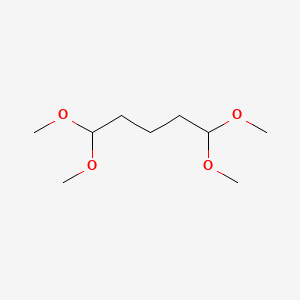


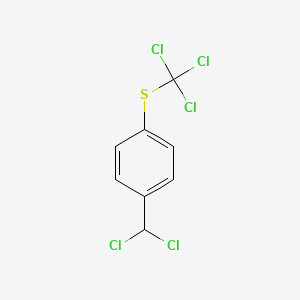

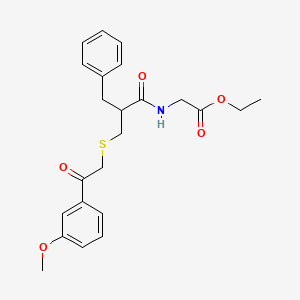
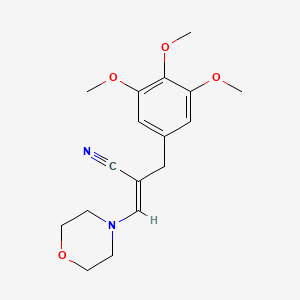
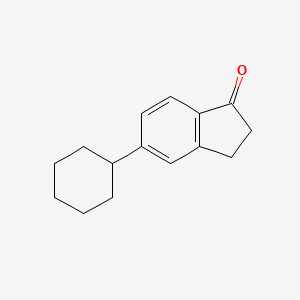
![Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B13824797.png)
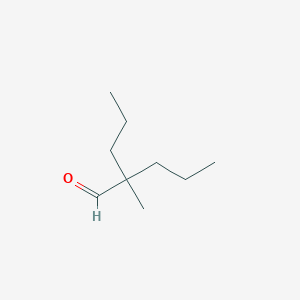
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
